Cas no 32798-38-2 (1,4-diaminobutane-2,3-diol)

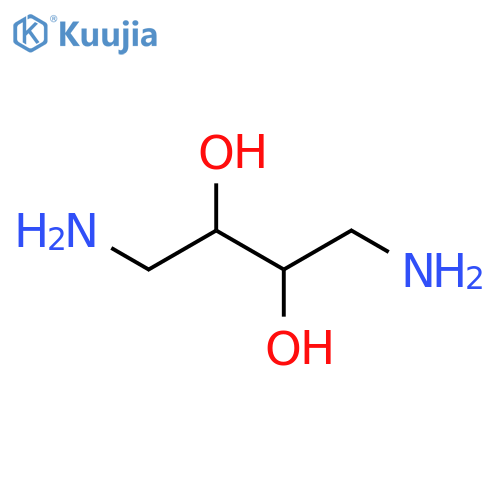

1,4-diaminobutane-2,3-diol structure

商品名:1,4-diaminobutane-2,3-diol

CAS番号:32798-38-2

MF:C4H12N2O2

メガワット:120.150280952454

MDL:MFCD19203258

CID:1453252

PubChem ID:4140858

1,4-diaminobutane-2,3-diol 化学的及び物理的性質

名前と識別子

-

- 2,3-Butanediol, 1,4-diamino-

- 1,4-Diamino-2,3-dihydroxybutane

- 1,4-diaminobutane-2,3-diol

-

- MDL: MFCD19203258

- インチ: 1S/C4H12N2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2,5-6H2

- InChIKey: HYXRUUHQXNAFAJ-UHFFFAOYSA-N

- ほほえんだ: NCC(C(CN)O)O

じっけんとくせい

- 密度みつど: 1.230±0.06 g/cm3(Predicted)

- ゆうかいてん: 180 °C (sublm)

- ふってん: 327.2±37.0 °C(Predicted)

- 酸性度係数(pKa): 11.74±0.35(Predicted)

1,4-diaminobutane-2,3-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2008243-0.5g |

1,4-diaminobutane-2,3-diol |

32798-38-2 | 0.5g |

$809.0 | 2023-09-16 | ||

| Enamine | EN300-2008243-10.0g |

1,4-diaminobutane-2,3-diol |

32798-38-2 | 10g |

$3622.0 | 2023-06-02 | ||

| Enamine | EN300-2008243-5.0g |

1,4-diaminobutane-2,3-diol |

32798-38-2 | 5g |

$2443.0 | 2023-06-02 | ||

| Enamine | EN300-2008243-0.25g |

1,4-diaminobutane-2,3-diol |

32798-38-2 | 0.25g |

$774.0 | 2023-09-16 | ||

| Enamine | EN300-2008243-10g |

1,4-diaminobutane-2,3-diol |

32798-38-2 | 10g |

$3622.0 | 2023-09-16 | ||

| Enamine | EN300-2008243-5g |

1,4-diaminobutane-2,3-diol |

32798-38-2 | 5g |

$2443.0 | 2023-09-16 | ||

| Enamine | EN300-2008243-0.05g |

1,4-diaminobutane-2,3-diol |

32798-38-2 | 0.05g |

$707.0 | 2023-09-16 | ||

| Enamine | EN300-2008243-0.1g |

1,4-diaminobutane-2,3-diol |

32798-38-2 | 0.1g |

$741.0 | 2023-09-16 | ||

| Enamine | EN300-2008243-1g |

1,4-diaminobutane-2,3-diol |

32798-38-2 | 1g |

$842.0 | 2023-09-16 | ||

| Enamine | EN300-2008243-1.0g |

1,4-diaminobutane-2,3-diol |

32798-38-2 | 1g |

$842.0 | 2023-06-02 |

1,4-diaminobutane-2,3-diol 関連文献

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

32798-38-2 (1,4-diaminobutane-2,3-diol) 関連製品

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量